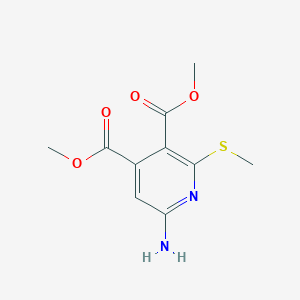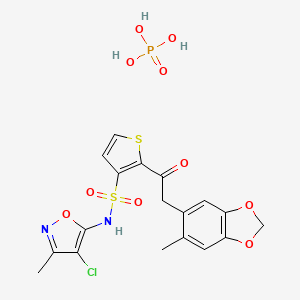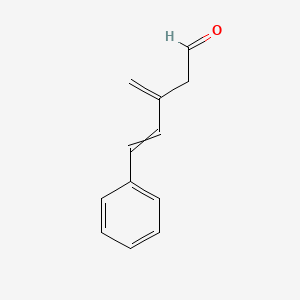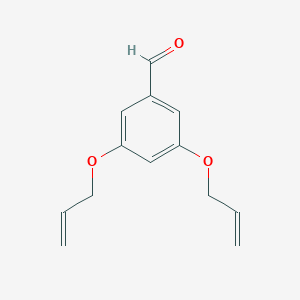
Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C10H12N2O4S. It is known for its unique structure, which includes a pyridine ring substituted with amino, methylsulfanyl, and ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate typically involves the reaction of 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated amino derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play a crucial role in its binding to enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects .
Comparación Con Compuestos Similares
- Dimethyl 2,6-pyridinedicarboxylate
- Dimethyl 2,3-pyridinedicarboxylate
- Dimethyl 2,5-pyridinedicarboxylate
Comparison: Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate is unique due to the presence of both amino and methylsulfanyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties compared to other dimethyl pyridinedicarboxylate derivatives. For example, the amino group enhances its potential for hydrogen bonding and nucleophilic substitution reactions, while the methylsulfanyl group provides additional sites for oxidation and reduction reactions .
Propiedades
Número CAS |
149726-22-7 |
|---|---|
Fórmula molecular |
C10H12N2O4S |
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
dimethyl 6-amino-2-methylsulfanylpyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C10H12N2O4S/c1-15-9(13)5-4-6(11)12-8(17-3)7(5)10(14)16-2/h4H,1-3H3,(H2,11,12) |
Clave InChI |
TVGTVBCTISANCD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1C(=O)OC)SC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)






![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)

